
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide, also known as TFB-TZ, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various biomedical fields. TFB-TZ is a thiazolidine derivative that possesses unique biochemical and physiological properties, making it a promising candidate for drug discovery and development.
Mecanismo De Acción
The mechanism of action of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide is not fully understood. However, it has been suggested that this compound may exert its effects by modulating various signaling pathways involved in inflammation, tumor growth, and glucose metabolism. This compound has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exert a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to increase the expression of anti-inflammatory cytokines, such as interleukin-10 (IL-10). This compound has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis. Additionally, this compound has been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide is its versatility in various biomedical fields. It has been found to have anti-inflammatory, anti-tumor, and anti-diabetic properties, making it a promising candidate for drug discovery and development. Additionally, this compound has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related disorders. However, one of the limitations of this compound is its potential toxicity, which needs to be further studied.
Direcciones Futuras
There are several future directions for the study of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide. One of the future directions is the exploration of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Furthermore, the development of this compound derivatives with improved pharmacological properties may lead to the discovery of novel therapeutics for various biomedical applications.
Métodos De Síntesis
The synthesis of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide involves the reaction of 2,2,2-trifluoroethylamine with 4-chloro-3-nitrobenzoic acid to obtain 4-(2,2,2-trifluoroethylamino)-3-nitrobenzoic acid, followed by the reaction of the obtained compound with thiosemicarbazide to yield 4-(2,2,2-trifluoroethylamino)-3-nitrothiosemicarbazide. Finally, the reaction of 4-(2,2,2-trifluoroethylamino)-3-nitrothiosemicarbazide with acetic anhydride results in the formation of this compound.
Aplicaciones Científicas De Investigación
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide has been extensively studied for its potential applications in various biomedical fields. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound has been found to have antioxidant properties, making it a promising candidate for the treatment of oxidative stress-related disorders.
Propiedades
IUPAC Name |
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O3S/c13-12(14,15)8-16-11(18)9-2-4-10(5-3-9)17-6-1-7-21(17,19)20/h2-5H,1,6-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOOVFWRJGUHTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide](/img/structure/B7465840.png)
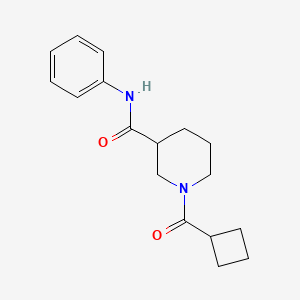
![N-[1-(furan-2-yl)ethyl]-2-methylbenzamide](/img/structure/B7465861.png)
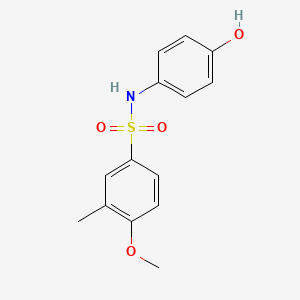
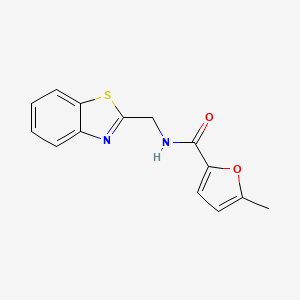
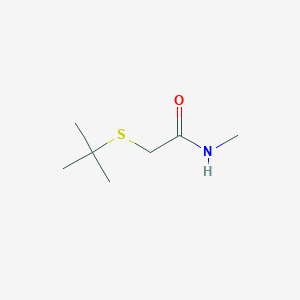
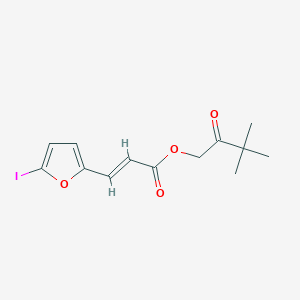
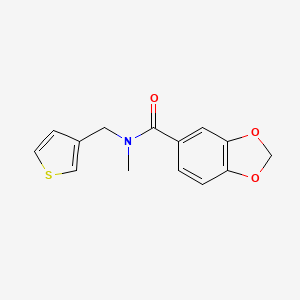
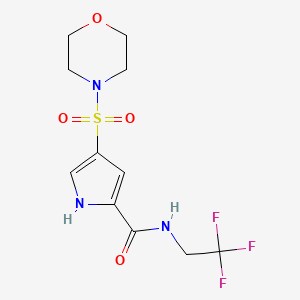
![N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide](/img/structure/B7465918.png)
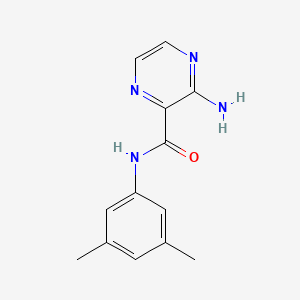
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-quinolin-8-ylacetamide](/img/structure/B7465941.png)